4-Benzylthioquinazoline

Overview

Description

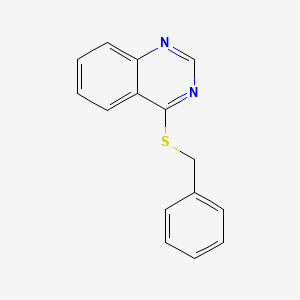

4-Benzylthioquinazoline is a heterocyclic compound featuring a quinazoline core substituted with a benzylthio group at the 4-position. The benzylthio moiety enhances lipophilicity and may influence binding affinity to biological targets, such as enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylthioquinazoline typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-aminobenzylthiol and benzyl chloride.

Formation of Intermediate: The 2-aminobenzylthiol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the intermediate benzylthioaniline.

Cyclization: The intermediate is then subjected to cyclization using a suitable cyclizing agent such as acetic anhydride or polyphosphoric acid to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Multicomponent Reactions (MCRs)

MCRs are efficient strategies for synthesizing complex molecules from simple starting materials. For quinoline derivatives, these reactions typically involve aniline, aldehyde, and a third component like pyruvic acid or its derivatives. The reaction proceeds through imine formation followed by cyclization and oxidation steps .

Cyclization Reactions

Cyclization reactions are crucial in forming the quinazoline or quinoline ring. These reactions often require catalysts or specific conditions to facilitate the formation of the desired heterocycle. For example, the Pfitzinger reaction is used to synthesize quinoline-4-carboxylic acids from anilines and isatins .

Chemical Reactions Applicable to 4-Benzylthioquinazoline

While specific reactions for this compound are not detailed in the literature, related compounds like quinolines and quinazolines undergo various chemical transformations. These include:

-

Alkylation and Acylation : Quinolines can undergo alkylation and acylation reactions, particularly at the nitrogen atom or other reactive sites. For this compound, similar reactions might occur at the sulfur atom or the quinazoline nitrogen .

-

C-H Activation : This method allows for the functionalization of quinolines at specific carbon atoms. Although not directly applied to this compound, it could be a useful approach for modifying similar compounds .

Data Tables

Due to the limited specific data on this compound, the following table illustrates the general biological activity of some quinoline derivatives, which might be relevant for understanding potential applications:

| Compound | R Group | Biological Activity |

|---|---|---|

| 4c | Cl | Active against E. coli and P. falciparum |

| 4d | Br | Active against E. coli and P. falciparum |

| 4p | Br | Active against S. aureus |

This table is based on data from quinoline derivatives and serves as a general example of biological activity in related compounds .

Scientific Research Applications

4-Benzylthioquinazoline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antifungal properties.

Medicine: Due to its biological activities, this compound is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Benzylthioquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By targeting these enzymes, this compound can induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share functional or core similarities with 4-benzylthioquinazoline:

Key Observations :

- Benzothiazole vs.

- Triazole Hybrids (): Triazole rings introduce rigidity and metabolic stability, which may enhance pharmacokinetic profiles compared to simpler thioether-linked quinazolines.

Comparison :

- Amide coupling () and click chemistry () are widely used for nitrogen-rich heterocycles.

- Multicomponent reactions () offer efficiency but may require stringent purification.

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| (3) | 258 | Low (organic solvents) | 403.45 | |

| (4a) | 216 | Moderate in DMF | 492.58 | |

| Not reported | Likely polar | 408.44 |

Trends :

Biological Activity

4-Benzylthioquinazoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the synthesis, biological evaluations, and molecular modeling studies associated with this compound, highlighting its antitumor and antibacterial properties.

Synthesis and Structure

This compound is synthesized through various methods that typically involve the reaction of benzyl thiol with quinazoline derivatives. The structural framework of this compound allows for modifications that can enhance its biological efficacy. The presence of the benzylthio group is significant for its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU). In one study, derivatives exhibited GI50 values ranging from 2.2 to 2.4 µM against several tumor cell lines, indicating their potential as effective anticancer agents .

Table 1: Antitumor Activity of this compound Derivatives

Antibacterial Activity

In addition to its antitumor properties, this compound has shown promising antibacterial activity. It was evaluated against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The minimum inhibitory concentrations (MIC) were found to be in the range of 1-16 µg/mL, indicating effective antibacterial properties .

Table 2: Antibacterial Activity of this compound

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For example, it has been noted to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells, such as cancer cells . Additionally, structural activity relationship (SAR) studies suggest that modifications at certain positions on the quinazoline ring can enhance binding affinity and selectivity towards these targets .

Case Studies

- Case Study on Antitumor Efficacy : A study conducted on a series of quinazoline derivatives including this compound found that specific substitutions significantly increased cytotoxicity against HepG2 cells. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity due to improved interactions with the target site .

- Case Study on Antibacterial Properties : Another investigation focused on the antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives of this compound were effective at concentrations much lower than traditional antibiotics, suggesting a potential for developing new treatments for resistant infections .

Q & A

Q. Basic: What are the optimal synthetic routes for 4-Benzylthioquinazoline, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, quinazoline derivatives are often synthesized via the Pinner reaction, where benzylthiol reacts with 4-chloroquinazoline under reflux in anhydrous toluene with a base (e.g., KCO) . Yield optimization requires controlling temperature (80–110°C), solvent polarity, and stoichiometric ratios. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate intermediates. Yield improvements (>70%) are achieved by using catalytic phase-transfer agents like tetrabutylammonium bromide .

Q. Advanced: How can mechanistic studies resolve contradictory reports on this compound’s kinase inhibition selectivity?

Methodological Answer:

Contradictions in kinase inhibition profiles (e.g., EGFR vs. VEGFR) may arise from assay variability (e.g., ATP concentration, pH). Use in vitro kinase assays with recombinant proteins under standardized conditions (10 mM ATP, pH 7.4) . Pair this with molecular docking (AutoDock Vina) to compare binding affinities across kinases. For example, hydrophobic interactions with EGFR’s C-helix (residues Leu694, Val702) may explain selectivity discrepancies . Validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. Basic: What spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., benzylthio group at C4: δ 4.3–4.7 ppm for SCH protons) .

- LC-MS (ESI+): Detect molecular ion [M+H] (calc. for CHNS: 268.08) and monitor impurities (e.g., unreacted 4-chloroquinazoline) .

- FT-IR: Identify thioether stretches (C-S, ~650 cm) and quinazoline ring vibrations (C=N, ~1600 cm^{-1) .

Q. Advanced: How can researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

Variability in IC values may stem from cell-specific uptake or metabolic activity. Standardize assays using:

- Cell Viability Assays: Compare MTT, resazurin, and ATP-lite assays in parallel .

- Pharmacokinetic Profiling: Measure intracellular concentrations via LC-MS/MS to correlate cytotoxicity with drug accumulation .

- Knockdown Models: Use siRNA to silence efflux transporters (e.g., P-gp) in resistant lines (e.g., MCF-7/ADR) to assess transporter-mediated discrepancies .

Q. Basic: What protocols ensure accurate quantification of this compound in biological matrices?

Methodological Answer:

- Sample Preparation: Protein precipitation (acetonitrile: plasma, 3:1 v/v) followed by SPE (C18 cartridges) .

- HPLC Conditions: C18 column (5 µm, 150 × 4.6 mm), mobile phase (acetonitrile/0.1% formic acid, 60:40), flow rate 1 mL/min, UV detection at 254 nm .

- Validation: Follow ICH guidelines for linearity (1–100 µg/mL), precision (RSD < 5%), and recovery (>85%) .

Q. Advanced: What computational strategies predict this compound’s off-target effects in vivo?

Methodological Answer:

- Pharmacophore Modeling (Schrödinger): Map electrostatic/hydrophobic features to identify off-target kinases .

- Molecular Dynamics (GROMACS): Simulate binding stability (>50 ns) to assess false positives from static docking .

- ADMET Prediction (SwissADME): Screen for CYP450 inhibition (e.g., CYP3A4) and hERG channel binding risks .

Q. Basic: How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage: –20°C in amber vials under argon to prevent oxidation of the thioether group .

- Handling: Use nitrile gloves and fume hoods; avoid prolonged exposure to light/moisture .

- Stability Testing: Monitor degradation via accelerated stability studies (40°C/75% RH for 30 days) with LC-MS .

Q. Advanced: What in vivo models are suitable for evaluating this compound’s antitumor efficacy?

Methodological Answer:

- Xenograft Models: Implant EGFR-overexpressing tumors (e.g., A431) in nude mice; dose orally (10–50 mg/kg/day) for 21 days .

- Pharmacodynamic Markers: Quantify tumor phospho-EGFR (ELISA) and apoptosis (TUNEL staining) .

- Toxicology: Assess liver/kidney function (ALT, BUN) and hematological parameters weekly .

Properties

IUPAC Name |

4-benzylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-2-6-12(7-3-1)10-18-15-13-8-4-5-9-14(13)16-11-17-15/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZTVGMLKDNEMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289883 | |

| Record name | 4-Benzylthioquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6956-67-8 | |

| Record name | NSC65066 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzylthioquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.